molecular formula C17H14O4 B2585598 (2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 859666-51-6

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2585598
CAS No.: 859666-51-6
M. Wt: 282.295
InChI Key: WWDIVNMEJBXNPP-SXGWCWSVSA-N
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Description

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a dihydrobenzofuranone core substituted with a 4-hydroxyphenyl group at position 2 (in the Z-configuration) and an ethoxy group at position 6. The Z-configuration of the methylidene group ensures a specific spatial arrangement, influencing its electronic and steric properties. The 4-hydroxyphenyl moiety contributes hydrogen-bonding capacity, while the ethoxy group enhances lipophilicity compared to hydroxyl or shorter alkoxy substituents.

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-15(10-13)21-16(17(14)19)9-11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDIVNMEJBXNPP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-hydroxybenzaldehyde with 6-ethoxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzofuranone core can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential antioxidant and anticancer properties. Research indicates that derivatives of benzofuran compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzofuran structure can enhance its ability to induce apoptosis in cancer cells .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial efficacy of this compound against several pathogens. It has been reported to exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria . This suggests its potential as a lead compound for developing new antimicrobial agents.

Synthesis of New Derivatives

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structural features allow for various chemical modifications, leading to derivatives that may possess enhanced biological activities or novel properties .

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the cytotoxic effects on human cancer cellsThe compound showed significant inhibition of cell proliferation in breast and colon cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Efficacy Assessment Tested against clinical strains of bacteriaDemonstrated effective antibacterial properties, particularly against resistant strains, suggesting its utility in treating infections caused by such pathogens .
Synthesis of Derivatives Focused on modifying the benzofuran structureNew derivatives showed improved solubility and enhanced biological activity when compared to the parent compound .

Mechanism of Action

The mechanism of action of (2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways. Additionally, its benzofuranone core may interact with cellular receptors and ion channels, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • 4-Hydroxyphenyl vs. Halogenated Phenyl Groups : The target compound’s 4-hydroxyphenyl group enables hydrogen bonding, contrasting with the electron-withdrawing fluorine in the 4-fluoro analog (), which may enhance electrophilicity but reduce solubility.
  • Ethoxy vs. Allyloxy/Prenyloxy: The ethoxy group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents like 2-methylprop-2-enoxy () or 3-methylbut-2-enoxy () may increase steric hindrance, affecting binding to biological targets .

Biological Activity

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O4C_{17}H_{18}O_4 with a molecular weight of 286.32 g/mol. The compound features a benzofuran ring substituted with an ethoxy group and a hydroxyphenyl moiety, which are critical for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a structure–activity relationship (SAR) analysis indicated that modifications on the benzofuran scaffold significantly influence its cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Key Findings:

  • Cytotoxicity: The compound demonstrated significant cytotoxic effects against K562 leukemia cells with an IC50 value of approximately 5 μM, indicating potent activity without affecting normal cells .
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of key survival signaling pathways such as AKT .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays.

Key Findings:

  • DPPH Assay: The compound exhibited strong radical scavenging activity in DPPH assays, suggesting its capability to neutralize free radicals effectively.
  • Protective Effects: In vitro studies indicated that the compound could protect cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities .

3. Anti-inflammatory Effects

Research also suggests that this compound possesses anti-inflammatory properties.

Key Findings:

  • Inhibition of Pro-inflammatory Cytokines: The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Mechanistic Insights: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

StudyFindings
Abdelfatah et al. (2022)Demonstrated significant anticancer activity against lung adenocarcinoma cells with an IC50 value of 16.4 μM .
In vitro antioxidant studyShowed effective scavenging of DPPH radicals with a concentration-dependent response .
Anti-inflammatory assayReduced TNF-alpha levels by 50% in macrophage cultures stimulated with LPS .

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